Pterosin Z
Overview
Description
Pterosin Z is a natural product found in various organisms, including the ferns Microlepia substrigosa and Pteridium revolutum . It has been studied for its smooth muscle relaxation activity .
Synthesis Analysis
Pterosin Z and its analogues have been synthesized from the fern Pteridium aquilinum . A novel palladium-catalyzed synthesis of the fern sesquiterpenoid metabolites pterosin
Scientific Research Applications
Antidiabetic Effects
Pterosin A, a compound related to Pterosin Z, demonstrates promising antidiabetic effects. In diabetic mouse models, Pterosin A improved hyperglycemia and glucose intolerance. It showed potential in reversing insulin resistance and enhancing glucose uptake, suggesting its applicability in diabetes treatment (Hsu et al., 2013). Another study found similar antidiabetic properties in different species of ferns, including effects on glucose uptake and protective effects on β-cells (Chen et al., 2015).
Alzheimer's Disease Research
Pterosin derivatives have shown potential in Alzheimer’s disease research. They inhibited enzymes involved in the disease's pathogenesis, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases. These compounds also demonstrated strong blood-brain barrier permeability, essential for effective Alzheimer’s treatment (Jannat et al., 2019).
Cardioprotective Effects
Pterosin B, closely related to Pterosin Z, has shown promise in cardiac hypertrophy treatment. It reduced hypertrophy-related gene expression and protein synthesis, indicating potential therapeutic applications for cardiac dysfunction (Lee et al., 2020).
Cytotoxic Activities
Certain pterosins, including Pterosin B, exhibited cytotoxic activities against various human tumor cell lines. These findings suggest the potential use of pterosins in developing cancer therapies (Lu et al., 2019).
Osteoarthritis Treatment
Pterosin B has shown effectiveness in preventing chondrocyte hypertrophy and osteoarthritis in mice, indicating its potential as a therapeutic agent for joint disorders (Yahara et al., 2016).
properties
IUPAC Name |
6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-7-11-8-15(3,4)14(17)13(11)10(2)12(9)5-6-16/h7,16H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQBHPHKXJKKAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955711 | |
Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pterosin Z | |
CAS RN |
34169-69-2 | |
Record name | Pterosin Z | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034169692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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